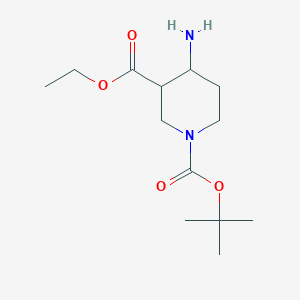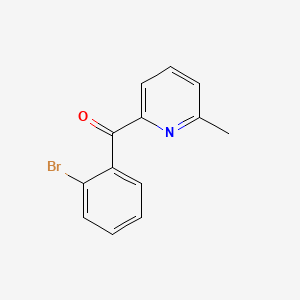
2-(2-Bromobenzoyl)-6-methylpyridine
Vue d'ensemble
Description
“2-(2-Bromobenzoyl)-6-methylpyridine” is likely a brominated aromatic compound, which means it contains a benzene ring (a hexagonal ring of carbon atoms) with a bromine atom attached . It also appears to have a pyridine ring (a hexagonal ring of carbon and nitrogen atoms) and a carbonyl group (a carbon atom double-bonded to an oxygen atom) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, brominated aromatic compounds are often synthesized through electrophilic aromatic substitution reactions . In these reactions, a hydrogen atom on the benzene ring is replaced by a bromine atom .Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the nature of the benzene and pyridine rings . The bromine atom would likely add some steric bulk to the molecule .Chemical Reactions Analysis
Brominated aromatic compounds like “this compound” can undergo various reactions, including further electrophilic aromatic substitution reactions . The bromine atom can also be replaced by other groups in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Brominated aromatic compounds are generally solid at room temperature and have relatively high boiling points .Applications De Recherche Scientifique
Electrocatalytic Carboxylation
A study demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, showcasing a novel method for producing carboxylated compounds, which are valuable in various chemical syntheses (Feng et al., 2010).
Crystal Structure Analysis
Research on organic acid-base salts derived from 2-amino-6-methylpyridine and methylbenzoic acids has contributed to understanding the supramolecular architectures and noncovalent interactions in crystal engineering (Thanigaimani et al., 2015).
Heterocyclic Chemistry
A decade update on the synthesis of imidazo[1,2-a]pyridines highlights the importance of 2-amino-6-methylpyridine derivatives in producing 'drug prejudice' scaffolds, critical for medicinal chemistry and material science applications (Bagdi et al., 2015).
Catalysis Research
Studies have investigated the role of pyridine derivatives in catalysis, particularly in the hydrogenation pathway and hydrodesulfurization (HDS) processes, highlighting their impact on the efficiency and selectivity of catalytic reactions (Egorova & Prins, 2006).
Coordination Chemistry
Research into the coordination chemistry of pyridine derivatives has revealed their potential in creating luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical properties, important for sensing and electronic applications (Halcrow, 2005).
Supramolecular Chemistry
The synthesis and structural analysis of supramolecular cocrystals involving bromopyridine derivatives have provided insights into the formation mechanisms and stability of cocrystals, which are pertinent in the design of advanced materials (Thanigaimani et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBQUGLXXLEWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248004 | |
| Record name | (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-94-3 | |
| Record name | (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)(6-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701248004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


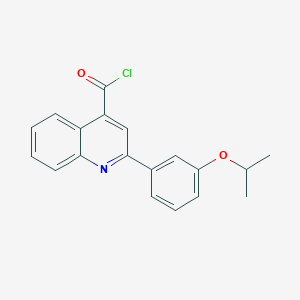
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)

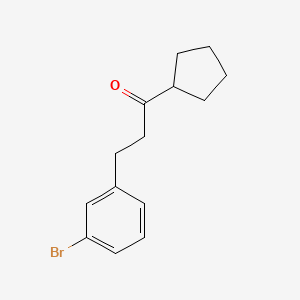

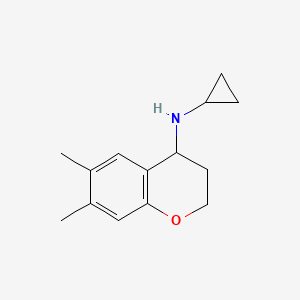
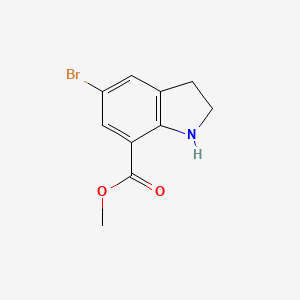

![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)
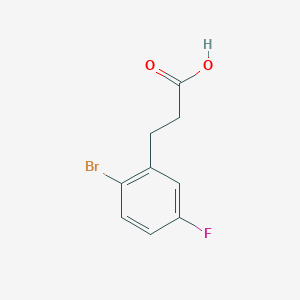
![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)

